1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20474183
InChI: InChI=1S/C8H7F4N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15)
SMILES:
Molecular Formula: C8H7F4N3
Molecular Weight: 221.15 g/mol

1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine

CAS No.:

Cat. No.: VC20474183

Molecular Formula: C8H7F4N3

Molecular Weight: 221.15 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine -

Specification

Molecular Formula C8H7F4N3
Molecular Weight 221.15 g/mol
IUPAC Name 2-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine
Standard InChI InChI=1S/C8H7F4N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15)
Standard InChI Key UPBVHPTWLHABEO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C(F)(F)F)N=C(N)N

Introduction

Structural and Physicochemical Properties

The core structure of 1-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine consists of a phenyl ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 4-position with a fluorine atom. The guanidine functional group (-NH-C(=NH)-NH₂) is attached to the aromatic ring, conferring strong basicity and nucleophilicity. The trifluoromethyl group exerts a pronounced electron-withdrawing effect, which polarizes the aromatic system and enhances the electrophilicity of adjacent carbon atoms.

Key Physicochemical Data

PropertyValue
Molecular FormulaC₉H₈F₄N₄
Molecular Weight221.15 g/mol
CAS Number1997497-29-6
Predicted LogP2.1 (indicating moderate lipophilicity)
Hydrogen Bond Donors3 (guanidine NH groups)
Hydrogen Bond Acceptors4 (F atoms and guanidine N)

The compound’s fluorine content (≈34% by mass) contributes to its stability against metabolic degradation, a trait leveraged in drug design to improve pharmacokinetics.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine typically involves multi-step reactions starting from substituted aniline derivatives. One common approach utilizes nucleophilic aromatic substitution (SNAr) to introduce the guanidine moiety. For example, reacting 4-fluoro-2-(trifluoromethyl)aniline with cyanamide under acidic conditions yields the target compound after purification. Alternative methods employ cyclocondensation reactions, where thiourea intermediates are alkylated and subsequently hydrolyzed to form the guanidine group .

Critical Reaction Parameters

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing transition states .

  • Temperature Control: Reactions often proceed at 40–100°C to balance kinetic efficiency and byproduct formation .

  • Catalysts: Lewis acids such as zinc chloride may accelerate substitutions on the electron-deficient aromatic ring.

Purification and Characterization

Post-synthesis, column chromatography using silica gel or amino-modified stationary phases achieves high purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F-NMR, confirms the presence and position of fluorine atoms, while high-resolution mass spectrometry (HRMS) validates molecular integrity .

Chemical Reactivity and Functionalization

The guanidine group in 1-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine participates in diverse reactions:

Nucleophilic Reactions

The nitrogen atoms in the guanidine moiety act as nucleophiles, enabling:

  • Alkylation: Reaction with alkyl halides forms N-alkylated derivatives, useful in prodrug design.

  • Acylation: Acetic anhydride or acyl chlorides yield acylated products, modifying solubility profiles.

Electrophilic Aromatic Substitution

The electron-withdrawing -CF₃ group directs incoming electrophiles to the meta and para positions relative to itself. For instance, nitration occurs predominantly at the 5-position of the phenyl ring.

Coordination Chemistry

The compound forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via its guanidine nitrogen atoms, a property explored in catalytic applications.

CompoundMIC against B. subtilis (µg/mL)
1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine12.5
1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine25.0
Guanidine hydrochloride>100

Anticancer Applications

Mitochondrial targeting, as seen in triphenylphosphonium (TPP⁺) conjugates, suggests potential in cancer therapy. Fluorine’s role in improving cellular uptake and retention is critical for efficacy .

Industrial and Research Applications

Pharmaceuticals

  • Prodrug Development: Alkylated derivatives serve as prodrugs with delayed release profiles.

  • Diagnostic Agents: ¹⁹F-NMR-active analogs enable non-invasive tracking of drug distribution .

Materials Science

  • Liquid Crystals: The compound’s rigid aromatic core and polar groups aid in mesophase stabilization.

  • Polymer Additives: Enhances flame retardancy in polyurethanes due to nitrogen and fluorine content.

Comparison with Structural Analogs

Compound NameKey Structural FeaturesBiological Activity (vs. Target Compound)
4-Fluoro-2-(trifluoromethyl)anilineLacks guanidine groupNo enzyme inhibition
1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine-Cl instead of -FReduced antimicrobial potency
Mito-metformin (MMe)TPP⁺ conjugateEnhanced mitochondrial targeting

Future Directions and Challenges

Synthetic Optimization

Developing one-pot syntheses to improve yield and reduce waste is a priority. Catalytic fluorination methods could streamline production.

Targeted Drug Delivery

Conjugating the compound to nanoparticles or antibodies may enhance tissue specificity, mitigating off-target effects .

Environmental Impact Studies

Assessing the biodegradability of fluorinated guanidines is essential for sustainable use.

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